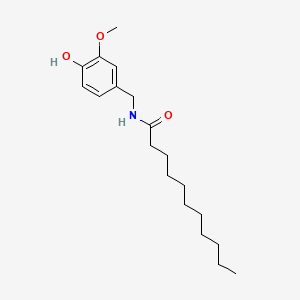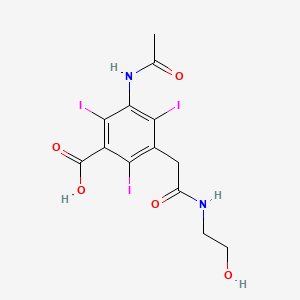
Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- is a complex organic compound with the molecular formula C12H11I3N2O5. It is characterized by the presence of three iodine atoms, an acetamido group, and a hydroxyethylcarbamoylmethyl group attached to a benzoic acid core. This compound is known for its significant applications in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- typically involves multiple steps One common method starts with the iodination of benzoic acid to introduce the three iodine atoms at the 2, 4, and 6 positionsFinally, the hydroxyethylcarbamoylmethyl group is added via a carbamoylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms or modify the functional groups.
Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its use in diagnostic imaging, particularly in contrast agents for X-ray and CT scans due to its high iodine content.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound enhance its ability to absorb X-rays, making it effective as a contrast agent in medical imaging. Additionally, the acetamido and hydroxyethylcarbamoylmethyl groups may interact with biological molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 3-amino-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo-
- Benzoic acid, 3-acetamido-5-(2-methoxyethylcarbamoylmethyl)-2,4,6-triiodo-
- Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-diiodo-
Uniqueness
Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- is unique due to its specific combination of functional groups and the presence of three iodine atoms. This unique structure imparts distinct chemical and physical properties, making it particularly useful in medical imaging and other specialized applications .
Eigenschaften
CAS-Nummer |
40590-66-7 |
|---|---|
Molekularformel |
C13H13I3N2O5 |
Molekulargewicht |
657.97 g/mol |
IUPAC-Name |
3-acetamido-5-[2-(2-hydroxyethylamino)-2-oxoethyl]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C13H13I3N2O5/c1-5(20)18-12-10(15)6(4-7(21)17-2-3-19)9(14)8(11(12)16)13(22)23/h19H,2-4H2,1H3,(H,17,21)(H,18,20)(H,22,23) |
InChI-Schlüssel |
AMZAGJCNCHZARH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)CC(=O)NCCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


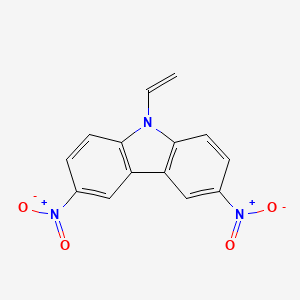
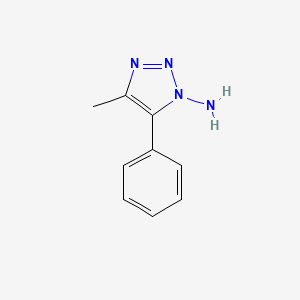
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

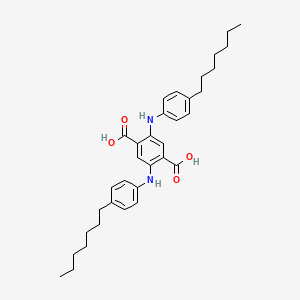
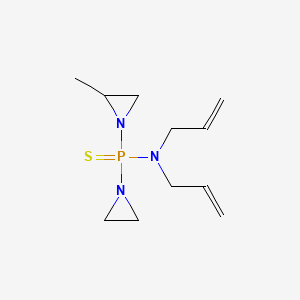
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
